molecular formula C9H18ClN B13463036 rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride

rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride

Cat. No.: B13463036
M. Wt: 175.70 g/mol
InChI Key: HSVFMPHQLXEMGG-FZRXOQNUSA-N
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Description

rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride: is a chemical compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[221]heptane structure, which is commonly referred to as a norbornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Functionalization: The core is then functionalized to introduce the ethan-1-amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Solvents: Solvents like dichloromethane (DCM) and ethanol are often used to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
  • rac-[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride

Comparison: rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride is unique due to its specific ethan-1-amine group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c10-4-3-9-6-7-1-2-8(9)5-7;/h7-9H,1-6,10H2;1H/t7-,8+,9+;/m0./s1

InChI Key

HSVFMPHQLXEMGG-FZRXOQNUSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2CCN.Cl

Canonical SMILES

C1CC2CC1CC2CCN.Cl

Origin of Product

United States

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